1-{[1,1'-Biphenyl]-4-carbonyl}-1,4-diazepane
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Overview
Description
1-{[1,1’-Biphenyl]-4-carbonyl}-1,4-diazepane is an organic compound characterized by the presence of a biphenyl group attached to a diazepane ring through a carbonyl linkage
Mechanism of Action
Target of Action
Similar compounds such as 4-phenyl-1h-imidazole have been shown to interact with the putative cytochrome p450 .
Mode of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring .
Biochemical Pathways
Similar compounds have been shown to involve reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Similar compounds have been shown to react via sn1 and sn2 pathways .
Result of Action
Similar compounds have shown significant cell growth inhibitory activity on selected cancer cell lines .
Action Environment
Studies on similar compounds have shown that life experience can influence the vulnerability to certain compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,1’-Biphenyl]-4-carbonyl}-1,4-diazepane typically involves the reaction of 1,1’-biphenyl-4-carboxylic acid with 1,4-diazepane in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an inert solvent such as dichloromethane at room temperature, leading to the formation of the desired product after purification .
Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow reactors and automated purification systems to enhance yield and purity. The use of greener solvents and recyclable catalysts is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-{[1,1’-Biphenyl]-4-carbonyl}-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
1-{[1,1’-Biphenyl]-4-carbonyl}-1,4-diazepane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings
Comparison with Similar Compounds
1,1’-Biphenyl: A simpler structure lacking the diazepane ring.
1-{[1,1’-Biphenyl]-4-carbonyl}-piperazine: Similar structure but with a piperazine ring instead of diazepane.
1-{[1,1’-Biphenyl]-4-carbonyl}-morpholine: Contains a morpholine ring instead of diazepane
Uniqueness: 1-{[1,1’-Biphenyl]-4-carbonyl}-1,4-diazepane is unique due to the presence of the diazepane ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s binding affinity and specificity towards various molecular targets, making it a valuable scaffold in drug design and materials science .
Properties
IUPAC Name |
1,4-diazepan-1-yl-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18(20-13-4-11-19-12-14-20)17-9-7-16(8-10-17)15-5-2-1-3-6-15/h1-3,5-10,19H,4,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSUUBQDJKVZRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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